molecular formula C3H6O B094198 Methyl vinyl ether CAS No. 107-25-5

Methyl vinyl ether

Cat. No. B094198
CAS RN: 107-25-5
M. Wt: 58.08 g/mol
InChI Key: XJRBAMWJDBPFIM-UHFFFAOYSA-N
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Patent
US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
[Compound]
Name
mixture
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst J
Quantity
960 g
Type
catalyst
Reaction Step Two
Name
Yield
90.6%

Identifiers

REACTION_CXSMILES
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

Inputs

Step One
Name
mixture
Quantity
690 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
catalyst J
Quantity
960 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a reactor of 2 m length and 29 mm diameter
CUSTOM
Type
CUSTOM
Details
the reaction gas
DISTILLATION
Type
DISTILLATION
Details
was directly rectified by distillation in a column

Outcomes

Product
Name
Type
product
Smiles
COC=C
Name
Type
product
Smiles
COC(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
[Compound]
Name
mixture
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst J
Quantity
960 g
Type
catalyst
Reaction Step Two
Name
Yield
90.6%

Identifiers

REACTION_CXSMILES
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

Inputs

Step One
Name
mixture
Quantity
690 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
catalyst J
Quantity
960 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a reactor of 2 m length and 29 mm diameter
CUSTOM
Type
CUSTOM
Details
the reaction gas
DISTILLATION
Type
DISTILLATION
Details
was directly rectified by distillation in a column

Outcomes

Product
Name
Type
product
Smiles
COC=C
Name
Type
product
Smiles
COC(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
[Compound]
Name
mixture
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst J
Quantity
960 g
Type
catalyst
Reaction Step Two
Name
Yield
90.6%

Identifiers

REACTION_CXSMILES
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

Inputs

Step One
Name
mixture
Quantity
690 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
catalyst J
Quantity
960 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a reactor of 2 m length and 29 mm diameter
CUSTOM
Type
CUSTOM
Details
the reaction gas
DISTILLATION
Type
DISTILLATION
Details
was directly rectified by distillation in a column

Outcomes

Product
Name
Type
product
Smiles
COC=C
Name
Type
product
Smiles
COC(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
[Compound]
Name
mixture
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst J
Quantity
960 g
Type
catalyst
Reaction Step Two
Name
Yield
90.6%

Identifiers

REACTION_CXSMILES
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

Inputs

Step One
Name
mixture
Quantity
690 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
catalyst J
Quantity
960 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a reactor of 2 m length and 29 mm diameter
CUSTOM
Type
CUSTOM
Details
the reaction gas
DISTILLATION
Type
DISTILLATION
Details
was directly rectified by distillation in a column

Outcomes

Product
Name
Type
product
Smiles
COC=C
Name
Type
product
Smiles
COC(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.